REACTION_CXSMILES
|
[C:1]([CH2:4][CH2:5][CH2:6][C:7]([OH:9])=O)(=[O:3])[CH3:2].[C:10](Cl)(=O)[C:11](Cl)=O.[Al+3].[Cl-].[Cl-].[Cl-].Cl>C1C=CC=CC=1.ClCCl.CN(C)C=O>[C:7]([CH2:6][CH2:5][CH2:4][C:1](=[O:3])[CH3:2])(=[O:9])[C:11]1[CH:10]=[CH:5][CH:4]=[CH:1][CH:2]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CCCC(=O)O
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
266 mg
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture held at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Ice was added
|
Type
|
EXTRACTION
|
Details
|
Then the product was extracted with ethyl acetate (2×10 cc)
|
Type
|
WASH
|
Details
|
The organic phase was washed with dilute NaHCO3 /brine
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |